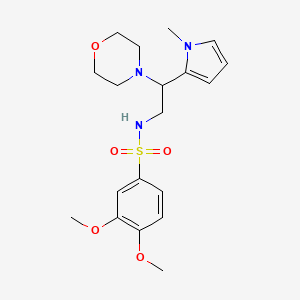

3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring and a secondary amine linked to a morpholinoethyl-pyrrole moiety. Its structural complexity arises from the combination of a sulfonamide backbone with heterocyclic substituents (morpholine and pyrrole), which influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S/c1-21-8-4-5-16(21)17(22-9-11-27-12-10-22)14-20-28(23,24)15-6-7-18(25-2)19(13-15)26-3/h4-8,13,17,20H,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTVUWFRMIMEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of compound 1 involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a morpholine derivative containing a pyrrole moiety. The compound's structure can be characterized by its functional groups: the sulfonamide group provides solubility and biological activity, while the morpholino and pyrrole rings contribute to receptor binding and modulation.

Pharmacological Profile

Compound 1 has been evaluated for various biological activities, particularly its role as a potential therapeutic agent in cancer treatment and neurological disorders. The following table summarizes key findings from recent studies:

| Activity | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Inhibition of cell proliferation | 0.58 | UM16 pancreatic cancer cells | OXPHOS inhibition |

| D3 receptor modulation | 2.41 | CHO cells expressing D3 receptors | Competitive antagonist |

| Antidepressant-like effects | Not specified | Mouse models | Serotonergic pathways modulation |

The primary mechanism through which compound 1 exerts its effects is through inhibition of oxidative phosphorylation (OXPHOS), which is critical for ATP production in cancer cells. This inhibition leads to reduced cell viability in tumor models. Additionally, its interaction with dopamine D3 receptors suggests a potential role in treating mood disorders.

Case Study 1: Cancer Treatment

In a study published in Nature, compound 1 was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 0.58 μM in UM16 pancreatic cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial dysfunction, making it a candidate for further development as an anticancer agent .

Case Study 2: Neurological Applications

A separate investigation focused on the antidepressant-like effects of compound 1 in mouse models. The results indicated that administration led to increased serotonin levels and improved behavioral outcomes in tests measuring anxiety and depression. These findings support the hypothesis that modulation of serotonergic pathways may be beneficial in treating depressive disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the morpholino and pyrrole components can significantly influence the biological activity of sulfonamides like compound 1. For instance:

- Substitutions on the pyrrole ring can enhance binding affinity to target receptors.

- Alterations in the sulfonamide group impact solubility and bioavailability.

Scientific Research Applications

Biological Activities

Research has shown that 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide exhibits various biological activities:

Inhibition of Cyclin-Dependent Kinases (CDK)

Recent studies have highlighted the compound's ability to inhibit CDK enzymes, which are crucial for cell cycle regulation. Specifically, it has shown promising results as a CDK2 inhibitor:

- Mechanism of Action: By inhibiting CDK2/cyclin E complexes, the compound can induce cell cycle arrest in cancer cells.

- Cell Lines Tested: The compound demonstrated significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K-562) cell lines.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cytotoxicity Studies: It exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- Induction of Apoptosis: Mechanistic studies indicated that it induces apoptosis through mitochondrial pathways, increasing pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Study 1: CDK Inhibition in Cancer Therapy

A study by Samar et al. synthesized a series of derivatives based on similar scaffolds and assessed their activity against CDK2. Among these derivatives, one showed a significant inhibitory effect on MCF-7 cells with an IC50 value comparable to known chemotherapeutics. This suggests that modifications to the structure can enhance potency and selectivity against specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Table 1: Key Structural Differences and Inhibitory Potencies

Key Observations:

Substituent Impact on KMO Inhibition: The morpholine group (as in Ro-61-8048 and Compound 68) enhances KMO inhibition compared to pyrrolidine (Compound 69, 9% vs. 64%) . The target compound’s morpholinoethyl group may similarly improve binding affinity. The pyrrole ring in the target compound differs from thiazole-based analogues but may contribute to unique interactions with hydrophobic enzyme pockets.

Metabolic Outcomes: Ro-61-8048 and Compound 68 reduce neurotoxic 3-hydroxykynurenine (3-OH-KYN) but show variable effects on quinolinic acid (QUIN), a neuroactive metabolite . The target compound’s pyrrole-morpholine hybrid structure may offer a balanced modulation of these metabolites.

Synthetic Flexibility :

- Derivatives like 5a () with chromene substituents demonstrate the adaptability of the benzenesulfonamide scaffold, though their biological targets differ .

Pharmacological and Analytical Data

Table 2: Analytical and Pharmacokinetic Comparisons

Notes:

- The target compound’s lack of reported spectral data highlights a gap in published characterization, unlike 5a, which has detailed 13C NMR and HRMS profiles .

- Ro-61-8048’s solubility in aqueous solutions (adjusted to pH 7.4) suggests that the target compound may require similar formulation strategies for in vivo studies .

Research Findings and Implications

- Limitations : The absence of direct biochemical data for the target compound necessitates further studies to confirm its enzyme inhibition profile and metabolic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.